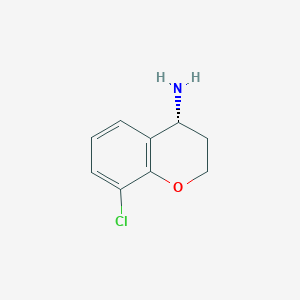

![molecular formula C10H15FN2O B1395039 2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol CAS No. 1184372-13-1](/img/structure/B1395039.png)

2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol

説明

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, specific synthesis pathways for “2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol” are not available in the public domain .Chemical Reactions Analysis

The chemical reactions involving “2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol” would depend on the conditions and reagents used. Unfortunately, specific reaction data for this compound is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for “2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol” are not available .科学的研究の応用

Polymer Synthesis

2-(Methyl amino)ethanol, a related compound, is used in the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, leading to metal-free α-hydroxy-ω-amino telechelics. This process demonstrates excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Synthesis of Benzaldehyde Derivatives

A derivative, 4-{ 2-[N-methyl-N-(2-pyridyl) ]aminoethoxy} benzaldehyde, is synthesized using 2-(methylamino) ethanol. This two-step process includes phase-transfer catalysis and achieves yields above 90% under optimal conditions (Qin Bin-chang, 2012).

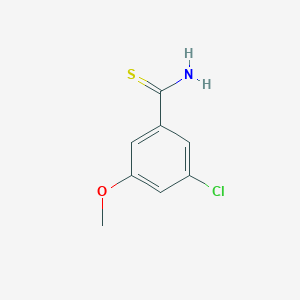

Antibacterial Activity

2-[(4-Fluorobenzylidene)-amino]-ethanol, a similar compound, has shown good bacteriostatic activity against several bacteria, suggesting potential for developing new antibacterial medicines (Huang Suo-yi & Tian Hua, 2004).

Pharmaceutical Intermediate Synthesis

Methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, synthesized from similar compounds, serves as an important intermediate in developing HIV-1 integrase inhibitors (Boros et al., 2007).

Synthesis of Fluorinated Compounds

2-[(Polyfluorobenzylidene)amino]phenols undergo thermolysis to yield fluorinated dibenz[b,f][1,4]oxazepines, highlighting the role of fluorinated compounds in chemical synthesis (Allaway et al., 2002).

Differentiation of Receptors

Structural modification of related amino ethanol compounds can alter sympathomimetic activity, aiding in the differentiation of receptor types (Lands et al., 1967).

Synthesis of Amino Alcohol Derivatives

Ir-catalyzed allylic amination and ring-closing metathesis are used to synthesize cyclic beta-amino alcohol derivatives, a key process in organic chemistry (Lee et al., 2007).

Crosslinked Film Preparation

Aminolysis of polybenzyl glutamate with amino alcohol leads to crosslinked films of polyhydroxyalkyl glutamine, relevant in material science and biodegradability studies (Pan et al., 2007).

作用機序

特性

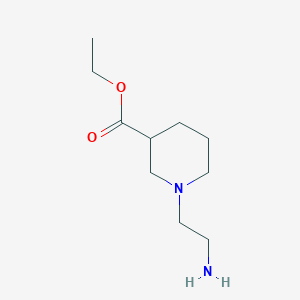

IUPAC Name |

2-[(2-amino-5-fluorophenyl)methyl-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O/c1-13(4-5-14)7-8-6-9(11)2-3-10(8)12/h2-3,6,14H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXCGZJVADURRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394960.png)

![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)

![tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B1394964.png)

![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394965.png)